molecular formula C14H26O4 B3061186 Glyceryl 1-undecylenate CAS No. 62285-15-8

Glyceryl 1-undecylenate

Cat. No.: B3061186
CAS No.: 62285-15-8
M. Wt: 258.35 g/mol
InChI Key: GJVUMEONPPTZEY-UHFFFAOYSA-N
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Description

Glyceryl 1-undecylenate is a monoester formed from glycerin and undecylenic acid. It is a multifunctional compound widely used in the cosmetic industry due to its emollient, co-emulsifier, and antimicrobial properties. This compound is completely vegetable-derived, making it a renewable and natural ingredient suitable for preservative-free skincare formulations .

Mechanism of Action

Target of Action

Glyceryl 1-Undecylenate, also known as 1-Monoundecenoin, is primarily targeted towards bacteria, yeast, and fungi . It is effective against both Gram-positive and Gram-negative bacteria . The compound’s primary role is to inhibit the reproduction and growth of these microorganisms .

Mode of Action

This compound interacts with its targets by inhibiting their reproduction and growth . This is achieved through its antimicrobial properties, which have been proven scientifically in multiple studies . At a concentration of 0.1%, it is effective against a broad spectrum of bacteria .

Biochemical Pathways

Its effectiveness against candida albicans, an opportunistic pathogenic yeast, suggests that it may interfere with the yeast’s ability to switch between its round yeast form and its filamentous form with elongated hyphae . This hyphae formation is associated with active infections and virulence .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth and reproduction . In addition to its antimicrobial effects, it also acts as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics . It equips products with a smoother texture, making them easier to apply while providing a more pleasant tactile experience for the user . It also assists in reducing surface roughness, flaking, and the appearance of fine lines .

Action Environment

This compound is primarily suggested for use in all aqueous systems, including water-in-oil or oil-in-water emulsions . It is used in a variety of applications such as skincare moisturizers, creams, lotions, deodorants, foot creams, depilatory, shaving foam, and hair care applications . Its effectiveness can be influenced by the concentration used, the specific formulation of the product, and the presence of other ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 1-undecylenate is synthesized through the esterification of glycerol with undecylenic acid. This reaction can be catalyzed by either an acid or an enzyme. The process involves the reaction of the hydroxyl groups of glycerol with the carboxyl group of undecylenic acid, resulting in the formation of the ester bond and the release of water.

Industrial Production Methods: The industrial production of this compound typically involves the use of refined vegetable oils as sources of glycerol and undecylenic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Properties

IUPAC Name

2,3-dihydroxypropyl undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVUMEONPPTZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432858
Record name 10-Undecenoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62285-15-8
Record name Glyceryl 1-undecylenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecenoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68LJT9544
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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